molecular formula C15H16FN3OS B6638843 [4-(2-Fluorophenyl)piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone

[4-(2-Fluorophenyl)piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone

Cat. No. B6638843
M. Wt: 305.4 g/mol
InChI Key: WDXFZOPQYFUJQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(2-Fluorophenyl)piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone is a chemical compound that has gained attention in the scientific community due to its potential pharmacological applications. This compound belongs to the class of piperazine derivatives and has been studied for its various biological effects.

Scientific Research Applications

[4-(2-Fluorophenyl)piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone has been studied for its potential pharmacological applications. It has been reported to exhibit antidepressant, anxiolytic, and antipsychotic-like effects in animal models. It has also been studied for its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, it has been investigated for its potential as a drug for the treatment of cancer.

Mechanism of Action

The exact mechanism of action of [4-(2-Fluorophenyl)piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone is not fully understood. However, it has been suggested that it acts as a serotonin receptor agonist and a dopamine receptor antagonist. It has also been reported to modulate the levels of various neurotransmitters such as serotonin, dopamine, and noradrenaline in the brain.
Biochemical and Physiological Effects:
[4-(2-Fluorophenyl)piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of brain-derived neurotrophic factor (BDNF) and cAMP response element-binding protein (CREB) in the brain, which are known to be involved in the regulation of neuronal plasticity and neurogenesis. It has also been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in the brain, which are known to be involved in the pathogenesis of various neurological disorders.

Advantages and Limitations for Lab Experiments

[4-(2-Fluorophenyl)piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit potent pharmacological effects in animal models. However, there are also some limitations to its use in lab experiments. It has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood. Additionally, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for the study of [4-(2-Fluorophenyl)piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone. One direction is to further investigate its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential as a drug for the treatment of cancer. Additionally, further studies are needed to fully understand its mechanism of action and to investigate its safety and efficacy in humans. Finally, it may be useful to explore the potential of [4-(2-Fluorophenyl)piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone as a tool compound for studying the role of serotonin and dopamine receptors in various biological processes.

Synthesis Methods

The synthesis of [4-(2-Fluorophenyl)piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with 1-(2-fluorophenyl)piperazine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or under reflux conditions. The product is obtained after purification by column chromatography or recrystallization.

properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3OS/c1-11-17-13(10-21-11)15(20)19-8-6-18(7-9-19)14-5-3-2-4-12(14)16/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXFZOPQYFUJQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2-Fluorophenyl)piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone

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